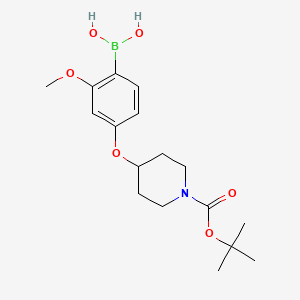
4-Bromo-2-isopropoxy-1-methoxybenzene
Übersicht
Beschreibung
“4-Bromo-2-isopropoxy-1-methoxybenzene” is a chemical compound with the molecular formula C10H13BrO2 . It has a molecular weight of 229.12 and is typically stored at temperatures between 2-8°C . The compound is in liquid form .
Synthesis Analysis
The synthesis of “4-Bromo-2-isopropoxy-1-methoxybenzene” can be achieved from 5-Bromo-2-methoxyphenol and 2-Bromopropane .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-isopropoxy-1-methoxybenzene” can be represented by the InChI code: 1S/C10H13BrO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,1-3H3 . The compound has a mono-isotopic mass of 244.009888 Da .
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 263.7±20.0 °C . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.1±3.0 kJ/mol .
Wissenschaftliche Forschungsanwendungen
Environmental Implications
Halogenated methoxybenzenes like 4-Bromo-2-isopropoxy-1-methoxybenzene have been studied for their presence in the environment. Research by Führer and Ballschmiter (1998) in the Atlantic Ocean indicated that these compounds have mixed biogenic and anthropogenic origins, suggesting their widespread environmental presence and potential ecological impact (Führer & Ballschmiter, 1998).
Chemical Synthesis and Catalysis
In chemical synthesis, derivatives of 4-Bromo-2-isopropoxy-1-methoxybenzene have been employed as catalysts. For instance, Niknam and Nasehi (2002) demonstrated the use of a related compound in the ring opening of epoxides to produce halohydrins, highlighting its role in facilitating specific chemical transformations (Niknam & Nasehi, 2002).
Material Science and Engineering
In the field of material science, compounds similar to 4-Bromo-2-isopropoxy-1-methoxybenzene have been utilized in various applications. For example, Esteves et al. (2007) studied the electrochemical reduction of bromo- and methoxy-substituted compounds for the synthesis of tetrahydrofuran derivatives, showcasing their utility in material synthesis (Esteves, Ferreira, & Medeiros, 2007).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, methoxybenzene derivatives have been investigated for their potential in drug development and synthesis. For instance, Nakamura et al. (1993) explored the photosubstitution of methoxyphenyl phosphates, which could have implications in the synthesis of pharmaceutical compounds (Nakamura, Osako, Okamoto, & Takamuku, 1993).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-1-methoxy-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7(2)13-10-6-8(11)4-5-9(10)12-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYPCCQJVWYSQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674596 | |
| Record name | 4-Bromo-1-methoxy-2-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
462092-23-5 | |
| Record name | 4-Bromo-1-methoxy-2-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

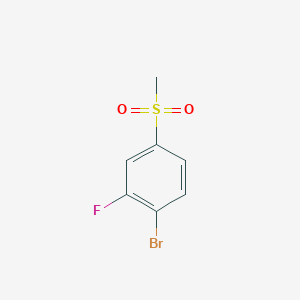
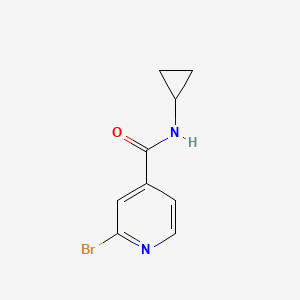


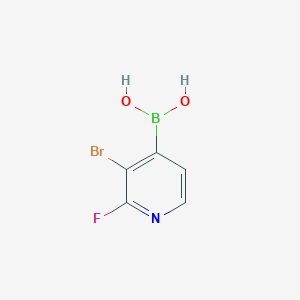


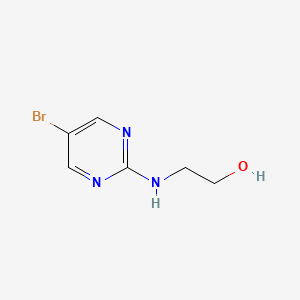
![5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole](/img/structure/B1522346.png)
